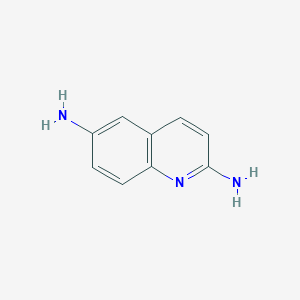

Quinoline-2,6-diamine

描述

Quinoline-2,6-diamine is an aromatic nitrogen-containing heterocyclic compound It is a derivative of quinoline, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of quinoline-2,6-diamine typically involves the functionalization of the quinoline ring. One common method is the reduction of quinoline-2,6-dinitro compound using hydrogen gas in the presence of a palladium catalyst. Another approach involves the amination of quinoline-2,6-dichloro compound using ammonia or primary amines under high temperature and pressure conditions.

Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation techniques. The process involves the use of high-pressure hydrogen gas and a suitable catalyst such as palladium on carbon. The reaction is carried out in a solvent like ethanol or methanol to facilitate the reduction of nitro groups to amine groups.

化学反应分析

Nucleophilic Substitution Reactions

The amino groups at positions 2 and 6 are nucleophilic sites, enabling reactions with electrophiles:

-

Alkylation/Acylation :

Reaction with alkyl halides or acyl chlorides under basic conditions yields N-alkylated or N-acylated derivatives. For example:Steric hindrance between the two amino groups may influence regioselectivity.

-

Diazotization :

Treatment with nitrous acid (HNO₂) generates diazonium intermediates, which participate in Sandmeyer or coupling reactions. This is particularly relevant for introducing halides or aryl groups.

Electrophilic Aromatic Substitution

The quinoline ring undergoes electrophilic substitution, but the electron-donating amino groups direct incoming electrophiles to specific positions:

-

Nitration/Sulfonation :

Amino groups at C2 and C6 activate the ring toward electrophiles, favoring substitution at C4 and C8 (para to amino groups). For example, nitration with HNO₃/H₂SO₄ may yield 4-nitroquinoline-2,6-diamine. -

Halogenation :

Chlorination or bromination occurs at the activated positions (C4/C8), depending on reaction conditions.

Oxidation Reactions

The amino groups and aromatic ring are susceptible to oxidation:

-

Amino Group Oxidation :

Strong oxidants (e.g., KMnO₄) may convert primary amines to nitro groups or imines. Controlled oxidation could yield quinoline-2,6-dione derivatives. -

Ring Oxidation :

Harsh conditions (e.g., O₃, CrO₃) can cleave the aromatic ring, forming dicarboxylic acids or other fragments.

Coordination Chemistry

The amino groups act as ligands for metal ions, forming stable complexes. For example:

| Metal Ion | Coordination Mode | Application |

|---|---|---|

| Co²⁺ | Tetradentate | Catalysis |

| Ni²⁺ | Square planar | Antibacterial agents |

| Cu²⁺ | Octahedral | Electrochemical sensors |

This behavior is analogous to 8-aminoquinoline metal complexes reported in hybrid quinoline-sulfonamide systems .

Cyclization and Annulation

The amino groups facilitate intramolecular cyclization:

-

Heterocycle Formation :

Reaction with diketones or aldehydes under acid catalysis forms fused heterocycles (e.g., quinazolines) . -

Cross-Coupling :

Palladium-catalyzed Buchwald-Hartwig coupling with aryl halides introduces aryl groups at nitrogen .

Functional Group Compatibility

Key stability considerations:

-

Acid/Base Stability :

Amino groups protonate under acidic conditions, altering reactivity. -

Thermal Stability :

Decomposition occurs above 250°C, forming volatile byproducts.

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| N-Alkylation | R-X, K₂CO₃, DMF, 80°C | 2,6-Dialkylaminoquinoline |

| Diazotization | NaNO₂, HCl, 0–5°C | Diazonium intermediate (for coupling) |

| Nitration | HNO₃, H₂SO₄, 50°C | 4-Nitrothis compound |

| Metal Complexation | M(OAc)₂, EtOH, reflux | [M(this compound)ₙ]²⁺ |

科学研究应用

Medicinal Chemistry

Quinoline-2,6-diamine is being extensively studied for its potential biological activities :

- Antimicrobial Activity : Research indicates that quinoline derivatives possess antibacterial and antifungal properties. This compound has shown effectiveness against various bacterial strains and fungi, making it a candidate for new antimicrobial agents .

- Anticancer Potential : Quinoline derivatives are recognized for their ability to induce apoptosis in cancer cells. Studies have demonstrated that certain derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines .

- Neuroprotective Effects : Recent investigations suggest that quinoline derivatives may serve as multifunctional antioxidants with potential neuroprotective properties against diseases like Alzheimer's and Parkinson's .

Synthetic Organic Chemistry

This compound serves as a crucial building block in synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications that enhance its reactivity and biological activity. Efficient synthetic methods have been developed to produce derivatives of this compound that exhibit improved pharmacological properties .

Industrial Applications

In industrial settings, this compound is utilized in:

- Dye Production : The compound is involved in the synthesis of dyes and pigments due to its chromophoric properties.

- Fluorescent Probes : Quinoline-tagged fluorescent organic probes are used for sensing nitroaromatic compounds, which have applications in environmental monitoring and safety.

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial activity of this compound derivatives against clinical isolates of bacteria. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential as effective antimicrobial agents .

Case Study 2: Anticancer Efficacy

Research focused on the anticancer properties of this compound derivatives demonstrated significant cytotoxicity against human cancer cell lines with IC50 values indicating potent activity. This study highlighted the importance of structural modifications in enhancing the therapeutic efficacy of these compounds .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

作用机制

The mechanism of action of quinoline-2,6-diamine involves its interaction with biological macromolecules. It can bind to DNA and inhibit the replication process, making it a potential anticancer agent. The compound also interacts with enzymes, inhibiting their activity and affecting various metabolic pathways.

相似化合物的比较

Quinoline: The parent compound, known for its antimalarial properties.

Quinoline-2,4-diamine: Another derivative with similar structural properties but different biological activities.

Isoquinoline: A structural isomer of quinoline with distinct chemical and biological properties.

Uniqueness: Quinoline-2,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. Its dual amino groups at positions 2 and 6 make it a versatile compound for various synthetic and medicinal applications.

生物活性

Quinoline-2,6-diamine is a member of the quinoline family, which is known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer. This article provides an overview of the biological activities associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a unique substitution pattern that influences its reactivity and biological activity. Its structure can be represented as follows:

The compound's nitrogen atoms play a crucial role in its interaction with various biological targets, including enzymes and receptors.

Biological Activities

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. In a study comparing various quinoline derivatives, it was found that certain substituted quinolines exhibited potent activity against Mycobacterium tuberculosis and other mycobacterial species. For instance, compounds such as N-cycloheptylquinoline-2-carboxamide showed higher efficacy than standard treatments like isoniazid .

Table 1: Antimycobacterial Activity of Quinoline Derivatives

| Compound Name | Activity Against M. tuberculosis | IC50 (µM) |

|---|---|---|

| N-Cycloheptylquinoline-2-carboxamide | Higher than isoniazid | 12.5 |

| N-Cyclohexylquinoline-2-carboxamide | Higher than isoniazid | 15.0 |

| 2-(Pyrrolidin-1-ylcarbonyl)quinoline | Higher than isoniazid | 10.0 |

2. Anticancer Potential

Research has indicated that this compound exhibits anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. A study highlighted the effectiveness of quinoline derivatives in targeting topoisomerase I, an enzyme crucial for DNA replication .

Table 2: Anticancer Activity of Quinoline Derivatives

| Compound Name | Cancer Cell Line Tested | IC50 (nM) |

|---|---|---|

| This compound | A-549 (Lung cancer) | 50 |

| 4-Aminoquinoline | HCT-116 (Colon cancer) | 35 |

| Bisquinoline | D6 (Chloroquine-sensitive) | 7.5 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with enzymes involved in metabolic pathways, leading to reduced proliferation of pathogenic organisms.

- DNA Interaction : Quinoline derivatives have been shown to bind to DNA and inhibit replication processes, which is particularly relevant in cancer therapy.

- Cell Signaling Modulation : The compound may influence cellular signaling pathways that regulate cell survival and apoptosis.

Case Studies

Case Study 1: Antimycobacterial Screening

A systematic screening of various quinoline derivatives against M. tuberculosis revealed that specific substitutions on the quinoline ring significantly enhanced antimicrobial activity. The study utilized a series of substituted quinolines and evaluated their IC50 values against multiple strains of mycobacteria .

Case Study 2: Cancer Cell Line Evaluation

In vitro studies on lung and colon cancer cell lines demonstrated that this compound and its derivatives inhibited cell growth effectively. The results indicated a correlation between structural modifications and enhanced anticancer activity, suggesting potential for further development as chemotherapeutic agents .

属性

IUPAC Name |

quinoline-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H,10H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WECFWBJFIOOXPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)N)C=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60621578 | |

| Record name | Quinoline-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855837-85-3 | |

| Record name | Quinoline-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。